2,5-Disulphobenzaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

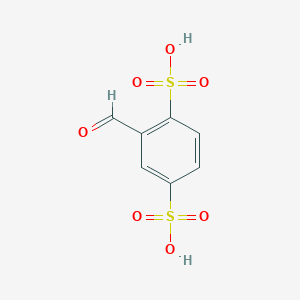

2,5-Disulphobenzaldehyde is an aromatic aldehyde derivative with a wide range of applications in various fields of research and industry . It has a molecular formula of C7H6O7S2 and a molecular weight of 266.25 .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring with aldehyde groups at the 2 and 5 positions and sulfonic acid groups at the 1 and 4 positions .Physical And Chemical Properties Analysis

This compound is a solid compound. Its physical and chemical properties would be influenced by its molecular structure, particularly the presence of the aldehyde and sulfonic acid groups .Scientific Research Applications

Catalysis and Hydrogen Generation

Sulfur-containing compounds have been extensively studied for their roles in catalysis, particularly in the reduction of protons to dihydrogen, an essential reaction for hydrogen energy applications. The study of amorphous molybdenum sulfide (MoSx) as a proton-reducing electrocatalyst under functional conditions highlights the importance of sulfur in developing efficient and cost-effective catalysts for hydrogen production (Lassalle‐Kaiser et al., 2014). This research suggests that sulfur motifs, specifically terminal disulfide units, play a critical role in the catalytic process, potentially offering insights into how 2,5-Disulphobenzaldehyde might be utilized in similar catalytic frameworks.

Material Science and Polymer Chemistry

Sulfur chemistry is pivotal in material science, especially in the development of self-healing materials and polymers. A study on aromatic disulfide metathesis demonstrates the use of bis(4-aminophenyl) disulfide as a dynamic crosslinker for designing self-healing poly(urea–urethane) elastomers. These materials exhibit quantitative healing efficiency at room temperature without the need for any catalyst or external intervention (Rekondo et al., 2014). The principles of disulfide chemistry applied here could be relevant to understanding the potential applications of this compound in creating or modifying polymers and materials with unique properties.

Environmental Remediation

Research into the applications of sulfur-rich materials in environmental cleanup, specifically for the removal of heavy metals from water, showcases another area where this compound could find use. Molybdenum disulfide (MoS2) nanosheets with widened interlayer spacing have demonstrated high efficiency in capturing and removing mercury from aquatic systems, pointing to the intrinsic sulfur-rich characteristic of MoS2 as a key factor in its performance (Ai et al., 2016). This suggests that sulfur-containing compounds, potentially including this compound, could be explored for similar environmental applications.

Biomedical Applications

Although direct applications of this compound in biomedical research were not identified in the reviewed literature, the study of sulfur-containing compounds, particularly in the context of therapeutic agents and bioimaging, highlights a broad area of interest. Sulfur chemistry plays a significant role in the design and synthesis of compounds with selective inhibition of cancer cell lines, indicating a pathway for the development of novel therapeutic agents (McCarroll et al., 2007). This illustrates the potential for this compound to be investigated for similar biomedical applications, given its sulfur-containing structure.

Mechanism of Action

properties

IUPAC Name |

2-formylbenzene-1,4-disulfonic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O7S2/c8-4-5-3-6(15(9,10)11)1-2-7(5)16(12,13)14/h1-4H,(H,9,10,11)(H,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DILXLMRYFWFBGR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)O)C=O)S(=O)(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O7S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

51818-11-2 |

Source

|

| Record name | 2-Formyl-1,4-benzenedisulfonic acid disodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl N-[[(2S,4S)-4-aminooxan-2-yl]methyl]carbamate](/img/structure/B2532141.png)

![8-(2-(benzyl(methyl)amino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2532150.png)

![N-(furan-2-ylmethyl)-2-(3-(2-(naphthalen-1-yl)acetamido)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)acetamide](/img/structure/B2532153.png)

![N-(3-chloro-4-methoxyphenyl)-2-((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2532160.png)